molecular formula C12H12Cl2F5N3O B13722835 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride

Cat. No.: B13722835
M. Wt: 380.14 g/mol
InChI Key: MCGVRRNTEGWHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a difluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with difluoroacetic acid and pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride is unique due to the presence of both difluoroacetamide and pyrrolidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF5N3O.ClH/c13-8-3-6(12(16,17)18)4-20-9(8)11(14,15)10(22)21-7-1-2-19-5-7;/h3-4,7,19H,1-2,5H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGVRRNTEGWHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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